molecular formula C8H8N2O2 B6179769 methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate CAS No. 2107912-60-5

methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B6179769
CAS No.: 2107912-60-5
M. Wt: 164.2
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Description

Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by a cyano group at the 5-position, a methyl group at the 4-position, and a carboxylate ester at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a suitable nitrile with a methyl ester in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-cyano-1H-pyrrole-2-carboxylate: Similar structure but lacks the methyl group at the 4-position.

    Methyl 4-methyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the cyano group at the 5-position.

    Methyl 5-amino-4-methyl-1H-pyrrole-2-carboxylate: Similar structure but has an amino group instead of a cyano group at the 5-position.

Uniqueness

Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a cyano group and a methyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2107912-60-5

Molecular Formula

C8H8N2O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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